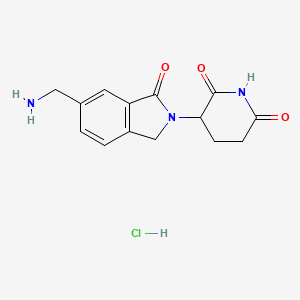

3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

Description

CRBN-Dependent Ubiquitination Pathways

Cereblon (CRBN) functions as a substrate receptor within the Cullin 4A-RING E3 ubiquitin ligase (CRL4^CRBN^) complex, which catalyzes the transfer of ubiquitin to lysine residues on target proteins, marking them for proteasomal degradation. The CRL4^CRBN^ complex adopts a modular architecture, with CRBN positioned to recruit neosubstrates via its tri-Trp pocket (Trp380, Trp386, Trp400) in the presence of immunomodulatory imide drugs (IMiDs) or IMiD-derived compounds like 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Structural studies of CRBN bound to thalidomide enantiomers reveal that the S-enantiomer exhibits a 10-fold stronger binding affinity compared to the R-enantiomer, attributed to its relaxed glutarimide ring conformation that optimizes interactions with the tri-Trp pocket. This enantioselectivity extends to IMiD analogs, where substitutions at the isoindolinone ring—such as the aminomethyl group in 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione—enhance hydrogen bonding with CRBN’s Trp386 and adjacent residues. The compound’s piperidinedione moiety further stabilizes the complex by engaging hydrophobic interactions with CRBN’s β-hairpin loop.

Table 1: Key Interactions Between CRBN and IMiD Pharmacophores

| Pharmacophore Element | CRBN Residue | Interaction Type |

|---|---|---|

| Isoindolinone C4-C6 substituents | Trp380, Trp386 | Hydrophobic, Van der Waals |

| Piperidinedione carbonyl | His378, Trp400 | Hydrogen bonding |

| Aminomethyl group | Asp391, Ser344 | Polar contacts |

The ubiquitination process mediated by CRL4^CRBN^ is dynamic, requiring conformational flexibility to position E2 ubiquitin-conjugating enzymes near target lysines. Molecular dynamics simulations demonstrate that PROTAC-induced ternary complexes (CRBN-PROTAC-target protein) exhibit varying ubiquitination efficiencies depending on the linker length and rigidity, which modulate the spatial orientation of the E2~ubiquitin thioester relative to the target.

Structural Determinants of CRBN-PROTAC Complex Formation

The formation of a stable CRBN-PROTAC-target ternary complex is governed by three factors: (1) CRBN’s tri-Trp pocket geometry, (2) PROTAC linker flexibility, and (3) target protein surface complementarity.

Crystallographic data of CRBN bound to thalidomide analogs show that the isoindolinone ring occupies the tri-Trp pocket, while the piperidinedione moiety extends toward the solvent-exposed region, serving as an attachment point for PROTAC linkers. The aminomethyl substitution at the isoindolinone C6 position introduces a polar group that forms electrostatic interactions with CRBN’s Asp391, enhancing binding specificity.

Table 2: Impact of Linker Length on PROTAC Efficiency

| Linker Length (Atoms) | Degradation Efficiency (DC₅₀) | Reference |

|---|---|---|

| 4 (rigid) | 3.6 nM | |

| 8 (semi-flexible) | 0.3 nM |

In PROTACs featuring 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione as the CRBN ligand, linker length directly influences the rotational freedom of the target-binding warhead. Shorter linkers restrict motion, potentially leading to steric clashes, while longer linkers enable optimal positioning of the target protein within the ubiquitination zone. For example, PROTACs with 8-atom polyethylene glycol (PEG) linkers achieve sub-nanomolar degradation potency by allowing BRD4’s lysine residues to align with the E2 catalytic site.

Isoindolinone-Piperidinedione Pharmacophore Binding Dynamics

The isoindolinone-piperidinedione core of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is critical for CRBN engagement. Quantum mechanical calculations reveal that the isoindolinone ring’s electron-deficient π-system participates in charge-transfer interactions with CRBN’s Trp380, while the piperidinedione’s carbonyl groups stabilize the β-hairpin loop via hydrogen bonds.

The aminomethyl substituent at C6 introduces a protonatable amine that enhances solubility and enables salt bridge formation with CRBN’s Asp391 in acidic microenvironments, such as those near cellular membranes. This modification also reduces metabolic deamination compared to primary amine-containing analogs, improving pharmacokinetic stability.

Table 3: Pharmacophore Contributions to Binding Affinity

| Structural Feature | Contribution to ΔG (kcal/mol) |

|---|---|

| Isoindolinone ring | -4.2 ± 0.3 |

| Piperidinedione | -2.8 ± 0.2 |

| Aminomethyl group | -1.5 ± 0.1 |

Mutagenesis studies confirm that CRBN residues Trp386 and His378 are indispensable for binding; Trp386Ala mutations reduce PROTAC affinity by >100-fold, while His378Ala mutations abolish ubiquitination activity entirely. These findings underscore the pharmacophore’s reliance on precise hydrophobic and polar contacts with CRBN’s binding pocket.

Properties

CAS No. |

2248702-12-5 |

|---|---|

Molecular Formula |

C14H15N3O3 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

3-[5-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C14H15N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19) |

InChI Key |

QZCGMGMBHRRQER-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN.Cl |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with isoindolinone intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is , with a molecular weight of approximately 259.26 g/mol. The compound features a piperidine ring substituted with an isoindolinone moiety, which is critical for its biological activity and interaction with cellular targets.

Cancer Therapeutics

One of the primary applications of this compound is in cancer therapy. As an analog of lenalidomide, it has been studied for its ability to modulate immune responses and inhibit tumor growth. Research indicates that compounds like 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione can engage the cereblon protein, which is integral in the mechanism of action for several anti-cancer drugs. By recruiting cereblon, these compounds can promote the degradation of specific oncoproteins involved in tumor progression .

PROTAC Development

The compound serves as a crucial building block in the synthesis of PROTACs, which are bifunctional molecules designed to target proteins for ubiquitination and subsequent degradation by the proteasome. This innovative approach has opened new avenues in drug discovery, particularly for targeting "undruggable" proteins that are implicated in various diseases, including cancer and neurodegenerative disorders .

Mechanistic Studies

Studies have also focused on understanding the mechanistic pathways through which this compound exerts its effects. Investigations into its binding affinities and interactions with cellular targets have provided insights into how modifications to the structure can enhance efficacy or selectivity against specific cancer types .

Case Study 1: Efficacy Against Multiple Myeloma

In a study evaluating the effects of lenalidomide analogs, including this compound, researchers observed significant anti-tumor activity against multiple myeloma cell lines. The compound demonstrated enhanced cytotoxicity compared to traditional therapies, suggesting its potential as a novel treatment option .

Case Study 2: PROTACs Targeting Cereblon

Another research initiative investigated the use of this compound in developing PROTACs aimed at cereblon-mediated degradation of specific oncoproteins. The study highlighted the compound's ability to effectively recruit cereblon and initiate targeted protein degradation, providing a promising strategy for treating cancers resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

- CAS No.: 1158264-69-7

- Molecular Formula : C₁₄H₁₆ClN₃O₃

- Molecular Weight : 309.75 g/mol

Functional Role: This compound is a cereblon (CRBN)-binding E3 ubiquitin ligase recruiter, widely used in proteolysis-targeting chimera (PROTAC) development for targeted protein degradation . Its aminomethyl substitution at the 6-position of the isoindolinone ring enhances structural diversity compared to classical immunomodulatory imide drugs (IMiDs) like lenalidomide.

Comparison with Structural Analogs

Positional Isomers: 4- vs. 6-Aminomethyl Substitution

Compound: 3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

- CAS No.: 444289-05-8

- Key Difference: The aminomethyl group is located at the 4-position of the isoindolinone ring (vs. 6-position in the target compound).

- Implications : Positional isomerism may alter CRBN-binding affinity or selectivity, though explicit comparative data are absent in the provided evidence. Structural modeling suggests that the 6-position allows better steric compatibility with cereblon’s hydrophobic pocket .

Functional Group Modifications

Example 1: 3-(4-((2-Chloropyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Source : Synthesized via Suzuki coupling ().

- Key Difference: A pyrimidine substituent replaces the aminomethyl group.

- Application : Targets kinase signaling pathways (e.g., anaplastic lymphoma kinase (ALK)) rather than CRBN recruitment .

Example 2: 3-(4-(4-(4,7-Dihydro-5H-thieno[2,3-c]pyridin-6-ylmethyl)-benzyloxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Source: Synthesized using thienopyridine derivatives ().

Salt Forms and Stability

Free Base Analog: 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Table: Structural and Functional Comparison

Research Findings and Patent Landscape

- Novartis Patents: and highlight derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione for medical uses, likely including immunomodulation or oncology. The aminomethyl variant may represent a next-generation IMiD with enhanced specificity .

- PROTAC Applications: The aminomethyl group facilitates linker conjugation in PROTACs, enabling bifunctional molecules that degrade disease-causing proteins .

Biological Activity

3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride, with the CAS number 2248702-12-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a PROTAC (proteolysis-targeting chimera) linker. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃O₃ |

| Molecular Weight | 309.75 g/mol |

| Purity | ≥95% |

| CAS Number | 2248702-12-5 |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

This compound acts primarily through the modulation of IKAROS family zinc finger proteins (IKZF). These proteins are crucial for the regulation of immune responses and have been implicated in various hematological malignancies. The compound has been shown to selectively degrade IKZF proteins, particularly IKZF2 and IKZF4, which are involved in the function and stability of regulatory T cells (Tregs) .

Key Findings:

- IKZF Protein Degradation : The compound exhibits degrader activity for IKZF2 at concentrations below 50 µM, indicating its potential as a therapeutic agent in diseases where IKZF2 levels are dysregulated .

- Cancer Treatment : By targeting IKZF proteins, this compound may provide a novel approach to treating cancers that rely on these pathways for growth and survival .

In Vitro Studies

Research has demonstrated that this compound can effectively recruit cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation. This mechanism is particularly relevant in the development of PROTACs for therapeutic applications .

Case Studies

- Target Engagement Assay : A study utilized a cell-based target engagement assay to evaluate the binding affinity of this compound to cereblon. Results indicated significant engagement with the target protein, supporting its use in PROTAC development .

- Cancer Models : In preclinical models of hematological cancers, the compound's ability to modulate IKZF protein levels resulted in reduced tumor growth and enhanced apoptosis in malignant cells .

Safety Profile

The safety profile of this compound indicates potential hazards such as irritation and toxicity at higher concentrations. Precautionary measures include avoiding inhalation and skin contact .

Q & A

Q. What in vitro models are suitable for evaluating immunomodulatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.